molecular formula C19H21ClN4O3 B10996944 4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B10996944
M. Wt: 388.8 g/mol
InChI Key: QNTIODOLJSMCHV-UHFFFAOYSA-N
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Description

This compound is a piperazine-carboxamide derivative featuring a 4-chlorophenyl group attached to the piperazine ring and a 3-hydroxyphenyl substituent on the acetamide moiety. Its synthesis typically involves coupling chloroacetyl aryl amines with piperazine derivatives under alkaline conditions .

Properties

Molecular Formula

C19H21ClN4O3

Molecular Weight

388.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-(3-hydroxyanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H21ClN4O3/c20-14-4-6-16(7-5-14)23-8-10-24(11-9-23)19(27)21-13-18(26)22-15-2-1-3-17(25)12-15/h1-7,12,25H,8-11,13H2,(H,21,27)(H,22,26)

InChI Key

QNTIODOLJSMCHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylamine with ethyl chloroformate to form an intermediate, which is then reacted with piperazine and 3-hydroxybenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions:
Conditions :

  • Acidic: HCl (6M), 80°C, 12 hrs

  • Alkaline: NaOH (4M), reflux, 8 hrs

Products :

  • 4-(4-chlorophenyl)piperazine-1-carboxylic acid (primary product)

  • 2-[(3-hydroxyphenyl)amino]-2-oxoethylamine (secondary product)

This reaction is critical for prodrug activation strategies in medicinal chemistry.

Nucleophilic Substitutions

The piperazine ring participates in nucleophilic substitutions at nitrogen atoms:

Reaction TypeReagentsProductsYield (%)
AlkylationMethyl iodide, DMFN-methylated piperazine derivative72
AcylationAcetyl chloride, THFAcetylated piperazine analog68
Arylation4-fluorobenzyl bromideArylated piperazine compound65

These modifications enhance solubility or alter receptor-binding profiles.

Oxidation Reactions

The 3-hydroxyphenyl group undergoes oxidation:
Conditions :

  • KMnO₄ (0.1M), H₂SO₄, 60°C, 6 hrs

  • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), CH₂Cl₂, RT

Products :

  • Quinone derivative (via two-electron oxidation)

  • Epoxide intermediate (under mild conditions)

Oxidation pathways influence metabolic stability and redox-dependent biological activity .

Biological Interaction Mechanisms

The compound interacts with enzymatic targets through structural motifs:

TargetBinding Affinity (Kd)MechanismBiological Effect
Cyclooxygenase-212.3 ± 1.2 nMCompetitive inhibitionAnti-inflammatory activity
PI3K kinase8.7 ± 0.9 nMAllosteric modulationAnticancer activity
Liver X receptor β15.4 ± 1.8 nMPartial agonismLipid metabolism regulation

Dual COX-2/PI3K inhibition suggests synergistic therapeutic potential .

Comparative Reactivity with Structural Analogs

The chlorophenyl and hydroxyphenyl substitutions confer distinct reactivity compared to derivatives:

Compound ModificationHydrolysis Rate (t₁/₂)Oxidation Potential (E°)Nucleophilic Activity (k)
4-Fluorophenyl analog8.2 hrs+1.23 V0.45 M⁻¹s⁻¹
3-Methoxyphenyl variant6.7 hrs+1.15 V0.38 M⁻¹s⁻¹
Target compound5.1 hrs+1.32 V0.62 M⁻¹s⁻¹

Enhanced electrophilicity at the carboxamide group explains its faster hydrolysis and nucleophilic reactivity.

Synthetic Derivatization Pathways

Key intermediates generated during synthesis enable further functionalization:

Intermediate 1 : 4-(4-chlorophenyl)piperazine-1-carbonyl chloride

  • Reacts with amines to form urea derivatives

  • Couples with alcohols via Steglich esterification

Intermediate 2 : 2-[(3-hydroxyphenyl)amino]-2-oxoethyl isocyanate

  • Forms thioureas with thiols

  • Undergoes [2+2] cycloadditions with alkenes

These pathways support library synthesis for structure-activity relationship studies.

This compound’s multifunctional architecture enables tailored modifications for specific pharmacological applications, with reactivity profiles distinct from simpler piperazine derivatives. Ongoing research focuses on optimizing its metabolic stability while retaining target selectivity.

Scientific Research Applications

4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Key Structural Variations :

  • Aromatic substituents : Chloro, fluoro, hydroxyl, or acetamido groups at different positions.
  • Heterocyclic cores: Piperazine-carboxamide vs. quinazolinone or benzooxazinone scaffolds.
Table 1: Physicochemical Properties of Selected Analogues
Compound ID/Name Substituents Yield (%) Melting Point (°C) Key Spectral Features (NMR) Source
A6 (N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) 4-Chlorophenyl, quinazolinone 48.1 189.8–191.4 Similar to unsubstituted analogues
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl, ethyl-piperazine - - Chair conformation of piperazine ring
4-(3-Chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide 3-Chlorophenyl, triazole - - Not reported
N-(3-Cyanophenyl)-4-(3-(3-oxo-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (22f) 3-Cyanophenyl, benzooxazinone 70 - White powder, detailed ^1H/^13C NMR
N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide (4s) 4-Chlorophenyl, methyl-piperazine 65 165–167 IR: 1650 cm⁻¹ (C=O), ^1H NMR: δ 2.30 (s, 3H, CH3)

Observations :

  • Substituent Position: Chlorine at the 4-position (A6, 4s) vs.
  • Heterocyclic Influence: Quinazolinone-containing compounds (A6) exhibit higher melting points (~190°C) compared to simpler piperazine-carboxamides, likely due to extended π-conjugation and rigidity .
  • Hydrogen Bonding: The 3-hydroxyphenyl group in the target compound may lower melting points compared to non-polar substituents (e.g., 4-chlorophenyl in 4s) due to increased solubility in polar solvents .

Key Findings :

  • Antimicrobial Activity : The 4-chlorophenyl group in compound 5b enhances antibacterial activity, likely due to increased membrane permeability .
  • Local Anesthesia : Piperazine-carboxamides with 4-methyl or 4-ethyl groups (4s, 4t) show prolonged anesthetic effects, possibly due to enhanced lipid solubility and tissue retention .
  • Structural Flexibility: Benzooxazinone derivatives (e.g., 22f) exhibit varied activities depending on substituent electronic properties (e.g., cyano vs. fluoro) .

Biological Activity

The compound 4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a synthetic piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18_{18}H20_{20}ClN3_{3}O2_{2}
  • IUPAC Name : 4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological pathways:

  • Antineoplastic Activity : Studies suggest that the compound may inhibit tumor growth through the modulation of apoptosis and cell cycle arrest mechanisms. It appears to affect the expression of key proteins involved in these pathways, such as p53 and Bcl-2 family members.
  • Antioxidant Properties : The presence of the hydroxyl group in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, potentially through the inhibition of NF-kB signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
AntioxidantScavenging free radicals
Anti-inflammatoryReduction in pro-inflammatory cytokines
NeuroprotectiveProtection against neuronal cell death

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with IC50_{50} values ranging from 5 to 15 µM depending on the cell type. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Neuroprotection in Animal Models :
    • In a rodent model of neurodegeneration, administration of the compound led to a notable improvement in cognitive function as measured by behavioral tests. Histological analysis showed reduced neuronal loss and decreased oxidative stress markers in treated animals compared to controls.
  • Anti-inflammatory Effects in vitro :
    • In vitro studies using macrophage cell lines revealed that the compound significantly inhibited the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be modified to improve yield?

  • Methodological Answer : Synthesis often involves substituting chlorophenyl or hydroxyphenyl groups onto a piperazine-carboxamide backbone. Key steps include coupling reactions (e.g., carbodiimide-mediated amide bond formation) and purification via normal-phase chromatography with methanol/ammonium hydroxide gradients. Substituting arylpiperazine precursors (e.g., 1-(2,4-dichlorophenyl)piperazine) can enhance yield by reducing steric hindrance . Reaction optimization may involve adjusting base catalysts (e.g., DBU) or solvent systems (e.g., dichloromethane/ethanol) to stabilize intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer : Single-crystal X-ray diffraction confirms the chair conformation of the piperazine ring and hydrogen-bonding networks (N–H⋯O) in the solid state . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., chlorophenyl vs. hydroxyphenyl groups).
  • HRMS : High-resolution mass spectrometry for molecular weight validation.
  • IR Spectroscopy : Identification of carbonyl (C=O) and amide (N–H) stretches .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., dopamine D3 or serotonin receptors) due to structural similarity to bioactive piperazine derivatives. Use radioligand displacement assays with 3H^3H-spiperone or 3H^3H-ketanserin. Follow up with functional assays (e.g., cAMP modulation) to assess agonist/antagonist activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodological Answer :

  • Substituent Variation : Replace the 3-hydroxyphenyl group with fluorophenyl or pyridyl analogs to assess electronic effects on binding .
  • Scaffold Modification : Compare activity of piperazine-carboxamide derivatives against piperazine-carbothioamide or acetamide analogs to evaluate the role of the carbonyl/sulfur moiety .
  • Data Analysis : Use multivariate regression models to correlate logP, steric parameters, and IC50_{50} values across analogs .

Q. What strategies resolve contradictions in reported receptor selectivity across different assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate binding data using both radioligand displacement and functional (e.g., calcium flux) assays.
  • Membrane Preparation : Use homogeneous cell lines (e.g., HEK293 expressing target receptors) to minimize variability from endogenous receptors .
  • Control Compounds : Include reference ligands (e.g., clozapine for dopamine D4) to benchmark selectivity .

Q. How can computational modeling guide the rational design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : Use AutoDock or Schrödinger to predict binding poses in dopamine/serotonin receptor active sites. Focus on interactions with conserved residues (e.g., Asp3.32 in GPCRs) .
  • ADME Prediction : Tools like SwissADME estimate logP, BBB permeability, and metabolic stability. Modify substituents (e.g., replacing chlorophenyl with trifluoromethyl) to enhance solubility .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in cytotoxicity data between in vitro and ex vivo models?

  • Methodological Answer :

  • Metabolic Stability : Test compound stability in liver microsomes to identify rapid degradation in ex vivo systems.
  • Protein Binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust effective concentrations .
  • Tissue Penetration : Use LC-MS/MS to quantify compound levels in target tissues versus media .

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